4-(Dimethylamino)-2-fluorophenylboronic Acid
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Overview
Description
[4-(Dimethylamino)-2-fluorophenyl]boronic acid: is an organoboron compound that has gained significant attention in the field of organic chemistry. This compound is characterized by the presence of a boronic acid group attached to a phenyl ring substituted with a dimethylamino group and a fluorine atom. It is commonly used as a reagent in various chemical reactions, particularly in the Suzuki-Miyaura cross-coupling reaction .
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of [4-(dimethylamino)-2-fluorophenyl]boronic acid typically involves the borylation of aryl halides. One common method is the Miyaura borylation reaction, where an aryl halide reacts with a diboron reagent in the presence of a palladium catalyst and a base . The reaction is usually carried out under mild conditions, making it suitable for a wide range of substrates.
Industrial Production Methods: In an industrial setting, the synthesis of [4-(dimethylamino)-2-fluorophenyl]boronic acid can be scaled up using continuous flow chemistry techniques. This approach allows for the efficient handling of organolithium reagents and the subsequent borylation reaction, resulting in high yields and throughput .
Chemical Reactions Analysis
Types of Reactions: [4-(Dimethylamino)-2-fluorophenyl]boronic acid undergoes various types of chemical reactions, including:
Suzuki-Miyaura Cross-Coupling: This reaction involves the coupling of the boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst and a base.
Protodeboronation: This reaction involves the removal of the boronic acid group, typically using a protic acid or a transition metal catalyst.
Common Reagents and Conditions:
Palladium Catalysts: Commonly used in Suzuki-Miyaura cross-coupling reactions.
Bases: Such as potassium carbonate or sodium hydroxide, used to facilitate the coupling reactions.
Protic Acids: Used in protodeboronation reactions.
Major Products:
Biaryl Compounds: Formed in Suzuki-Miyaura cross-coupling reactions.
Aryl Fluorides: Formed in protodeboronation reactions.
Scientific Research Applications
Chemistry: [4-(Dimethylamino)-2-fluorophenyl]boronic acid is widely used in the synthesis of complex organic molecules, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura cross-coupling reactions .
Biology and Medicine: This compound is used in the development of pharmaceuticals and biologically active molecules. Its ability to form stable carbon-boron bonds makes it a valuable intermediate in drug synthesis .
Industry: In the industrial sector, [4-(dimethylamino)-2-fluorophenyl]boronic acid is used in the production of advanced materials, such as organic dyes for dye-sensitized solar cells and other electronic applications .
Mechanism of Action
The mechanism of action of [4-(dimethylamino)-2-fluorophenyl]boronic acid in Suzuki-Miyaura cross-coupling involves several key steps:
Oxidative Addition: The palladium catalyst undergoes oxidative addition with the aryl halide, forming a palladium-aryl complex.
Transmetalation: The boronic acid transfers its aryl group to the palladium complex, forming a new carbon-carbon bond.
Reductive Elimination: The palladium catalyst is regenerated, and the coupled product is released.
Comparison with Similar Compounds
[4-(Dimethylamino)phenyl]boronic acid: Similar structure but lacks the fluorine atom.
[4-(Dimethylamino)-2-chlorophenyl]boronic acid: Similar structure but with a chlorine atom instead of fluorine.
Uniqueness: The presence of the fluorine atom in [4-(dimethylamino)-2-fluorophenyl]boronic acid imparts unique electronic properties, making it more reactive in certain cross-coupling reactions compared to its non-fluorinated analogs .
Biological Activity
4-(Dimethylamino)-2-fluorophenylboronic acid is a boronic acid derivative that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This compound is characterized by the presence of a dimethylamino group and a fluorine atom on the phenyl ring, which significantly influences its chemical behavior and biological interactions. The primary focus of this article is to explore the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The molecular structure of this compound can be represented as follows:
- Molecular Formula : C9H12B F N O2
- Molecular Weight : 183.1 g/mol
This compound's unique properties stem from its ability to form reversible covalent bonds with diols, making it useful in various biochemical applications.
- Proteasome Inhibition : Boronic acids, including this compound, are known to inhibit proteasome activity. This inhibition disrupts protein degradation pathways, leading to the accumulation of pro-apoptotic factors that can induce cell death in cancer cells.
- Selective Binding : The compound exhibits selective binding to certain proteins, which can be exploited for drug design. Techniques such as surface plasmon resonance have been utilized to study these interactions, revealing insights into binding affinities and kinetics.
- Enhanced Solubility and Bioavailability : The presence of the dimethylamino group enhances the solubility and bioavailability of the compound, which is crucial for its therapeutic efficacy.
Anticancer Properties
The anticancer potential of this compound has been demonstrated through various studies:
- Cell Lines : In vitro studies have shown that this compound exhibits cytotoxic effects against several human tumor cell lines, including A549 (lung carcinoma) and HeLa (cervical carcinoma). These effects are attributed to the compound's ability to inhibit tubulin polymerization, leading to cell cycle arrest and apoptosis .
- Case Study : A study involving the application of this compound in combination with other chemotherapeutic agents demonstrated enhanced efficacy against resistant cancer cell lines, suggesting its potential as an adjuvant therapy .
Other Biological Activities
- Antioxidant Activity : Preliminary investigations suggest that this compound may possess antioxidant properties, which could further contribute to its therapeutic profile by mitigating oxidative stress in cells .
- Potential Applications in Diabetes Management : Research indicates that phenylboronic acids can function as glucose sensors due to their ability to bind glucose reversibly. This property opens avenues for developing glucose-monitoring devices using derivatives like this compound .
Comparative Analysis with Similar Compounds
A comparative analysis highlights the unique aspects of this compound relative to other boronic acids:
Compound Name | Structural Features | Unique Aspects |
---|---|---|
4-Fluorophenylboronic Acid | Contains a fluorine atom | Lacks the dimethylamino group |
3-(Dimethylamino)phenylboronic Acid | Similar amine group | Does not contain fluorine |
4-Chloro-3-(dimethylamino)-2-fluorophenylboronic Acid | Contains chlorine | Different electronic properties affecting reactivity |
The combination of both dimethylamino and fluorine groups in this compound enhances its solubility and biological activity compared to other similar compounds.
Properties
Molecular Formula |
C8H11BFNO2 |
---|---|
Molecular Weight |
182.99 g/mol |
IUPAC Name |
[4-(dimethylamino)-2-fluorophenyl]boronic acid |
InChI |
InChI=1S/C8H11BFNO2/c1-11(2)6-3-4-7(9(12)13)8(10)5-6/h3-5,12-13H,1-2H3 |
InChI Key |
FDFPFYPBSNPYCL-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=C(C=C(C=C1)N(C)C)F)(O)O |
Origin of Product |
United States |
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